BenchChemオンラインストアへようこそ!

2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide

KATP channel opener mitochondrial pharmacology cardioprotection

This pyrimidine N-oxide derivative (C₈H₁₃N₅O, MW 195.22) is a prodrug requiring SULT1A1-mediated sulfation for bioactivation to the active KATP channel opener. Unlike direct-acting vasodilators, it exhibits ~25-fold mitoKATP-over-sarcKATP selectivity (EC₅₀ 7.3 μM vs. 182.6 μM) with no SDH inhibition. Ideal for cardioprotection, sulfotransferase pharmacogenomics, and SAR studies of lysyl hydroxylase inhibition where piperidinyl/pyrrolidinyl substitution critically alters activity.

Molecular Formula C8H13N5O
Molecular Weight 195.22 g/mol
CAS No. 55921-65-8
Cat. No. B1316137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide
CAS55921-65-8
Molecular FormulaC8H13N5O
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=NC(=N)N(C(=C2)N)O
InChIInChI=1S/C8H13N5O/c9-6-5-7(11-8(10)13(6)14)12-3-1-2-4-12/h5,10,14H,1-4,9H2
InChIKeyJOITXEDSRYVTLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide (Minoxidil) — Structural and Pharmacological Baseline


2,6-Diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide (CAS 55921-65-8), widely known as minoxidil, is a pyrimidine N-oxide derivative characterized by a molecular formula of C₈H₁₃N₅O, a molecular weight of 195.22 g/mol, and a melting point of approximately 278°C . The compound possesses a pyrrolidinyl group at position 4 and two amino groups at positions 2 and 6 of the pyrimidine ring, with the N-oxide functionality at position 1 introducing a zwitterionic character that influences intermolecular interactions and crystal packing . Pharmacologically, minoxidil is an ATP-sensitive potassium (KATP) channel opener that acts as a prodrug requiring bioactivation to minoxidil sulfate [1]. It is clinically utilized as an oral antihypertensive agent and topically as a hair growth stimulant [2].

Why 2,6-Diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide Cannot Be Substituted by Other KATP Openers or Pyrimidine Analogs


Generic substitution fails for 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide because its pharmacological activity is contingent upon a unique prodrug activation pathway mediated by SULT1A1 sulfotransferase, which converts it to the active metabolite minoxidil sulfate [1]. Unlike direct-acting KATP channel openers such as pinacidil, diazoxide, or nicorandil, minoxidil exhibits pronounced ≈25-fold selectivity for mitochondrial KATP (mitoKATP) over sarcolemmal KATP (sarcKATP) channels, with an EC₅₀ of 7.3 μM for mitoKATP versus 182.6 μM for sarcKATP in guinea-pig ventricular myocytes [2]. Furthermore, structure-activity relationship studies demonstrate that replacing the piperidinyl group (present in minoxidil) with a pyrrolidinyl group results in a complete loss of lysyl hydroxylase inhibitory activity [3]. The parent compound minoxidil itself lacks direct vasodilatory activity; experiments in isolated rabbit mesenteric artery showed that minoxidil sulfate (5 μM) was a potent vasodilator whereas minoxidil produced no relaxation [4]. Therefore, substitution by any analog that does not share this precise prodrug activation mechanism, mitoKATP selectivity profile, and structural determinants will yield profoundly different biological outcomes.

Quantitative Differentiation Evidence for 2,6-Diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide: Head-to-Head Comparator Data


Mitochondrial vs. Sarcolemmal KATP Channel Selectivity: Minoxidil Exhibits ~25-Fold Preference for mitoKATP

In direct electrophysiological and fluorometric assays using guinea-pig ventricular myocytes, minoxidil displayed markedly different potencies for activating mitoKATP versus sarcKATP channels. Minoxidil activated sarcKATP current with an EC₅₀ of 182.6 μM, while it activated mitoKATP channels (measured by flavoprotein oxidation) with an EC₅₀ of 7.3 μM [1]. This represents an approximately 25-fold selectivity for mitoKATP over sarcKATP. In contrast, the KATP opener diazoxide exhibits ~2000-fold selectivity for mitoKATP over sarcKATP [2], and pinacidil activates both channel types without substantial selectivity [3]. The intermediate selectivity profile of minoxidil distinguishes it from both highly mitochondrial-selective openers (diazoxide) and non-selective openers (pinacidil).

KATP channel opener mitochondrial pharmacology cardioprotection ion channel electrophysiology

Prodrug Activation Requirement: Minoxidil Lacks Intrinsic Vasodilatory Activity; Activity Depends on SULT1A1-Mediated Sulfation to Minoxidil Sulfate

Minoxidil is a prodrug that must be sulfated by sulfotransferase enzymes to yield the active metabolite minoxidil sulfate [1]. In isolated rabbit mesenteric artery experiments, minoxidil sulfate (5 μM) produced potent vasodilation, whereas the parent compound minoxidil at the same concentration exhibited no vasodilatory effect [2]. This requirement for bioactivation is not shared by direct-acting KATP openers such as pinacidil or cromakalim. The predominant enzyme responsible for minoxidil sulfation in hair follicles is SULT1A1 [3], and individuals with lower SULT1A1 activity exhibit reduced clinical response to topical minoxidil .

prodrug SULT1A1 sulfotransferase bioactivation vascular smooth muscle

Structure-Activity Relationship: Pyrrolidinyl Substitution Abolishes Lysyl Hydroxylase Inhibition Relative to Piperidinyl Parent Structure

Structure-activity relationship studies in cultured human skin fibroblasts revealed that replacement of the piperidinyl group at position 4 of the pyrimidine ring with a pyrrolidinyl group results in complete loss of lysyl hydroxylase inhibitory activity [1]. Minoxidil (piperidinyl-containing) suppresses lysyl hydroxylase activity, whereas the pyrrolidinyl analog is inactive. Additionally, removal of the N-oxide oxygen from position 1 of the pyrimidine ring resulted in partial loss of specificity for lysyl hydroxylase suppression [2]. Substitution of a single amino group at position 2 or 6 with a methyl group did not significantly affect inhibitory activity, but substitution of both amino groups abolished activity [3].

structure-activity relationship lysyl hydroxylase fibroblast collagen synthesis pyrimidine analogs

In Vivo Pharmacodynamics: Minoxidil Accelerates Liver Regeneration Following Partial Hepatectomy in Rats

In a rat model of 70% partial hepatectomy, subcutaneous administration of minoxidil (0.01 mg/kg or 0.03 mg/kg) accelerated DNA synthesis during liver regeneration [1]. The proliferative effect was blocked by the mitoKATP channel blocker 5-hydroxydecanoic acid (5-HD, 10 mg/kg), confirming mediation through mitoKATP activation [2]. While other KATP openers such as diazoxide and pinacidil have also been shown to promote hepatocyte proliferation in vitro [3], comparative in vivo dose-response data between minoxidil and other openers in this model are not available, limiting direct quantitative comparison.

liver regeneration partial hepatectomy KATP opener in vivo pharmacology DNA synthesis

Physicochemical Properties: Pyrrolidinyl Diaminopyrimidine Oxide is 100% Water-Soluble vs. Ethanol-Dependent Formulation of Minoxidil

2,6-Diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide (pyrrolidinyl diaminopyrimidine oxide) is reported to be 100% water-soluble and alcohol-free, in contrast to minoxidil which has limited aqueous solubility and is typically formulated in ethanol/propylene glycol/water vehicles . Minoxidil's solubility in pure propylene glycol is approximately 7-9% by weight, and in an ethanol/propylene glycol/water vehicle, only about 2% . Minoxidil also tends to crystallize upon ethanol evaporation when applied topically, whereas the pyrrolidinyl derivative remains in solution [1]. However, quantitative comparative data on flux, skin penetration, or clinical efficacy between the two compounds are not publicly available.

aqueous solubility formulation topical delivery alcohol-free cosmetic chemistry

Optimal Research and Industrial Application Scenarios for 2,6-Diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide Based on Evidence


Pharmacological Tool for Dissecting mitoKATP-Mediated Cardioprotection (In Vitro Electrophysiology/Fluorometry)

Researchers investigating the role of mitochondrial KATP channels in cardioprotection should prioritize minoxidil over diazoxide when confounding effects on succinate dehydrogenase (SDH) must be avoided. Minoxidil provides a ~25-fold mitoKATP-over-sarcKATP selectivity (EC₅₀ 7.3 μM vs. 182.6 μM) without the SDH inhibition that complicates interpretation of diazoxide studies [1]. Use in guinea-pig ventricular myocyte preparations with flavoprotein fluorescence monitoring or whole-cell patch-clamp. Note that minoxidil sulfate (active metabolite) may be preferred for direct KATP channel studies in systems lacking SULT1A1 activity.

Prodrug Activation Studies and SULT1A1-Dependent Bioactivation Research

Minoxidil serves as a model prodrug for studying sulfotransferase-mediated bioactivation, particularly SULT1A1-dependent conversion to minoxidil sulfate. This is relevant for research on inter-individual variability in drug response, pharmacogenomics of SULT1A1 polymorphisms, and tissue-specific prodrug activation. The parent compound shows no direct vasodilatory activity in isolated vascular preparations (rabbit mesenteric artery) at 5 μM, whereas the sulfated metabolite is potent [2]. This clear on/off switch makes minoxidil an ideal tool for dissecting the role of sulfation in drug action.

SAR Studies on Pyrimidine N-Oxide Derivatives and Lysyl Hydroxylase Inhibition

For structure-activity relationship studies examining the structural determinants of lysyl hydroxylase inhibition in human skin fibroblasts, minoxidil (piperidinyl-containing) and its pyrrolidinyl analog serve as key comparators. Replacement of the piperidinyl group with pyrrolidinyl completely abolishes enzyme inhibitory activity [3]. This SAR pair is valuable for mapping the pharmacophore requirements for anti-fibrotic activity and for designing novel inhibitors with distinct selectivity profiles.

In Vivo Studies of KATP Opener Effects on Tissue Regeneration and Proliferation

Minoxidil is a validated in vivo pharmacological tool for studying mitoKATP-mediated proliferative effects in rodent models. Subcutaneous administration at 0.01-0.03 mg/kg accelerates DNA synthesis following 70% partial hepatectomy in rats, an effect blocked by the mitoKATP inhibitor 5-HD [4]. Researchers should note the prodrug nature of minoxidil and ensure that the animal model expresses sufficient sulfotransferase activity for bioactivation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.